

3-Bromo-5-chloro-1,6-naphthyridine molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B568960

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An In-depth Technical Guide to **3-Bromo-5-chloro-1,6-naphthyridine**: Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the molecular characteristics of **3-Bromo-5-chloro-1,6-naphthyridine**, tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, a detailed experimental protocol for a relevant synthetic pathway, and a conceptual workflow for its characterization.

Core Physicochemical Data

The fundamental molecular properties of **3-Bromo-5-chloro-1,6-naphthyridine** are summarized below. This data is essential for its application in synthetic chemistry and drug design, providing the basis for stoichiometric calculations and structural analysis.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₈ H ₄ BrClN ₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| CAS Number | 1211588-58-7 | [1] |

Experimental Protocols: Synthesis of the 1,6-Naphthyridine Core

The synthesis of substituted 1,6-naphthyridines is a critical process in the development of novel therapeutic agents. While a specific protocol for **3-Bromo-5-chloro-1,6-naphthyridine** is not readily available in the public domain, a general and robust methodology for the synthesis of related 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been described, which can be adapted. The following protocol is based on the work by Li, et al. (2020) for the construction of the 5-chloro-1,6-naphthyridin-4-one scaffold.[\[2\]](#)

Objective: To synthesize a 5-chloro-1,6-naphthyridin-4-one derivative through an addition–acidolysis–cyclocondensation reaction.

Materials:

- A 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one derivative
- Triethyl orthoformate
- 4-Dimethylaminopyridine (DMAP)
- Isopropanol

Procedure:

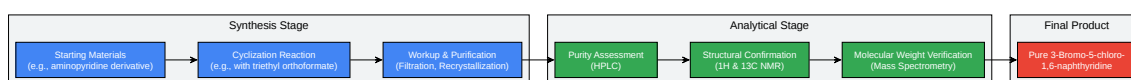
- A solution is prepared by combining the starting material, 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one (0.5 mmol), and DMAP (0.5 mmol) in triethyl orthoformate (1.0 mL).[\[2\]](#)
- The reaction mixture is heated to 110 °C and stirred for 24 hours.[\[2\]](#)
- After 24 hours, the mixture is cooled to room temperature, leading to the formation of a solid.
- The resulting solid is filtered.
- The filter residue is transferred to a round-bottomed flask containing 2.0 mL of isopropanol.

- The suspension is refluxed for 2 hours and then filtered while hot to yield the purified 3-substituted 5-chloro-1,6-naphthyridin-4-one product.[2]

To obtain the specific **3-Bromo-5-chloro-1,6-naphthyridine**, further synthetic steps to introduce the bromine at the 3-position and remove the 4-oxo group would be necessary. This could potentially be achieved through electrophilic bromination of the naphthyridinone intermediate, followed by a deoxygenation reaction.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a target compound like **3-Bromo-5-chloro-1,6-naphthyridine**. This process ensures the correct product is synthesized and its purity is confirmed.



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Caption: Conceptual workflow for the synthesis and analysis of **3-Bromo-5-chloro-1,6-naphthyridine**.

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- 2. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives [mdpi.com]
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